![molecular formula C10H14IN3O2 B13504716 tert-butyl 7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate](/img/structure/B13504716.png)
tert-butyl 7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate: is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]imidazoles This compound is characterized by the presence of an iodine atom at the 7th position and a tert-butyl ester group at the 1-carboxylate position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate typically involves the following steps:
Formation of the Pyrazolo[1,5-a]imidazole Core: This can be achieved through the cyclization of appropriate precursors such as hydrazines and imidazole derivatives under acidic or basic conditions.
Introduction of the Iodine Atom: The iodine atom can be introduced via electrophilic iodination using reagents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a suitable solvent.
Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions:
Substitution Reactions: The iodine atom in tert-butyl 7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced products.
Coupling Reactions: The iodine atom can also participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds with aryl or alkynyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF) or toluene.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while Suzuki-Miyaura coupling with phenylboronic acid can yield phenyl-substituted derivatives.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules:
Biology:
Biological Probes: The compound can be used as a probe in biological studies to investigate the function of specific enzymes or receptors.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents targeting specific diseases.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of tert-butyl 7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate involves its interaction with specific molecular targets. The iodine atom and the pyrazolo[1,5-a]imidazole core can interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity. The tert-butyl ester group can influence the compound’s solubility and bioavailability, affecting its overall pharmacokinetic properties.
類似化合物との比較
- tert-Butyl 7-iodo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate
- tert-Butyl 3-iodo-1H-indazole-1-carboxylate
- tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
Comparison:
- Structural Differences: While these compounds share the tert-butyl ester group and the presence of an iodine atom, they differ in their core structures (e.g., pyrazolo[1,5-a]imidazole vs. pyrido[3,2-b][1,4]oxazine).
- Reactivity: The reactivity of these compounds can vary based on the electronic and steric effects of their core structures.
- Applications: Each compound may have unique applications based on its specific structure and reactivity. For example, tert-butyl 7-iodo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate may be more suitable for certain types of coupling reactions compared to tert-butyl 7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate.
特性
分子式 |
C10H14IN3O2 |
|---|---|
分子量 |
335.14 g/mol |
IUPAC名 |
tert-butyl 7-iodo-2,3-dihydroimidazo[1,2-b]pyrazole-1-carboxylate |
InChI |
InChI=1S/C10H14IN3O2/c1-10(2,3)16-9(15)13-4-5-14-8(13)7(11)6-12-14/h6H,4-5H2,1-3H3 |
InChIキー |
YYMPDXCTAFGCSY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCN2C1=C(C=N2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


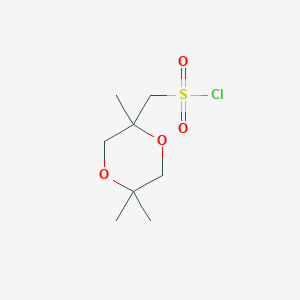
![[2-(aminomethyl)-1H-imidazol-4-yl]methanoldihydrochloride](/img/structure/B13504639.png)
![N-[3-(aminomethyl)cyclobutyl]cyclopropanesulfonamide hydrochloride](/img/structure/B13504646.png)
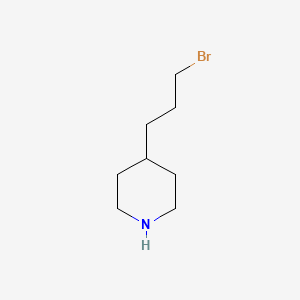
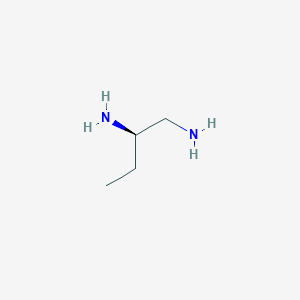


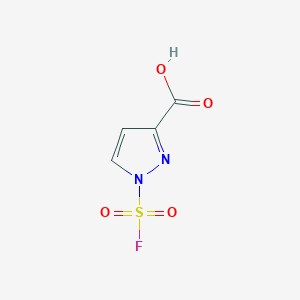
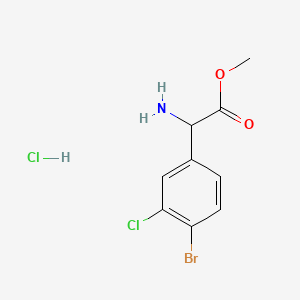
![(2S,4S)-1-[(tert-butoxy)carbonyl]-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13504693.png)
![Tert-butyl 3-hydroxy-3-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B13504695.png)


![2,2-Difluoro-2-[6-(trifluoromethyl)pyrazin-2-yl]acetic acid](/img/structure/B13504712.png)
